

In-Depth Technical Guide to Tazarotenic Acid-d8: Commercial Availability, and Scientific Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tazarotenic Acid-d8

Cat. No.: B15558130

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated retinoid, **Tazarotenic Acid-d8**, including its commercial availability, key suppliers, and its application in experimental research. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, analytical chemistry, and drug development who are interested in utilizing this stable isotope-labeled compound.

Commercial Availability and Suppliers

Tazarotenic Acid-d8, a deuterated analog of Tazarotenic acid, is commercially available from a number of specialized chemical suppliers. It is primarily intended for research and laboratory use only and not for human or therapeutic applications.^[1] The compound is often utilized as an internal standard in pharmacokinetic and metabolic studies of its non-deuterated counterpart, tazarotene, and its active metabolite, tazarotenic acid.

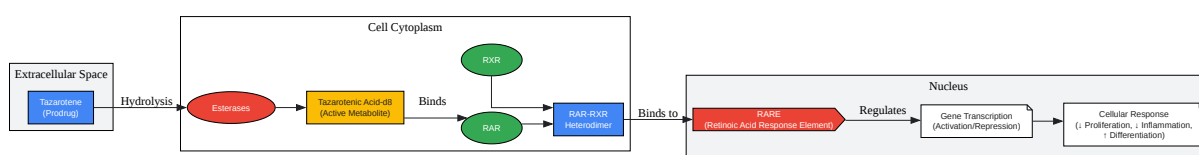
Below is a summary of key suppliers and their product specifications for **Tazarotenic Acid-d8**:

Supplier	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Additional Information
Clinivex	RCLST260010	Not Specified	Not Specified	Available in milligram quantities. [1]
Santa Cruz Biotechnology, Inc.	sc-474530	C ₁₉ H ₉ D ₈ NO ₂ S	331.46	Available as a biochemical reagent. [2]
Pharmaffiliates	PA STI 081120	C ₁₉ H ₉ D ₈ NO ₂ S	331.46	Listed under stable isotopes. [3]
MedChemExpress	Not Specified	Not Specified	Not Specified	Mentioned as a deuterium-labeled Tazarotenic acid.
Chemsrcc	1246815-76-8 (for Tazarotene-d8)	C ₂₁ H ₁₅ D ₆ NO ₂ S (for Tazarotene-d8)	357.499 (for Tazarotene-d8)	Provides physical and chemical properties for the related compound Tazarotene-d8. [4]

Signaling Pathway of Tazarotenic Acid

Tazarotenic acid, the active metabolite of the prodrug tazarotene, exerts its biological effects by modulating the retinoic acid receptor (RAR) signaling pathway. As a synthetic retinoid, it selectively binds to and activates retinoic acid receptors, with a preference for RAR β and RAR γ subtypes. This interaction leads to the regulation of gene expression involved in cellular differentiation, proliferation, and inflammation.

The signaling cascade is initiated when Tazarotenic acid enters the cell and binds to the RAR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding event can either activate or repress gene transcription, leading to the downstream cellular effects.



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Tazarotenic Acid Signaling Pathway

Experimental Protocols

Tazarotenic Acid-d8 is predominantly used as an internal standard for the quantification of tazarotene and tazarotenic acid in biological matrices, such as plasma and skin, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methodologies described in the scientific literature. Researchers should optimize and validate the method for their specific application and instrumentation.

Objective: To quantify the concentration of tazarotene and tazarotenic acid in a biological matrix using **Tazarotenic Acid-d8** as an internal standard.

Materials:

- Tazarotene and Tazarotenic Acid analytical standards
- **Tazarotenic Acid-d8** (Internal Standard)

- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Biological matrix (e.g., plasma, skin homogenate)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

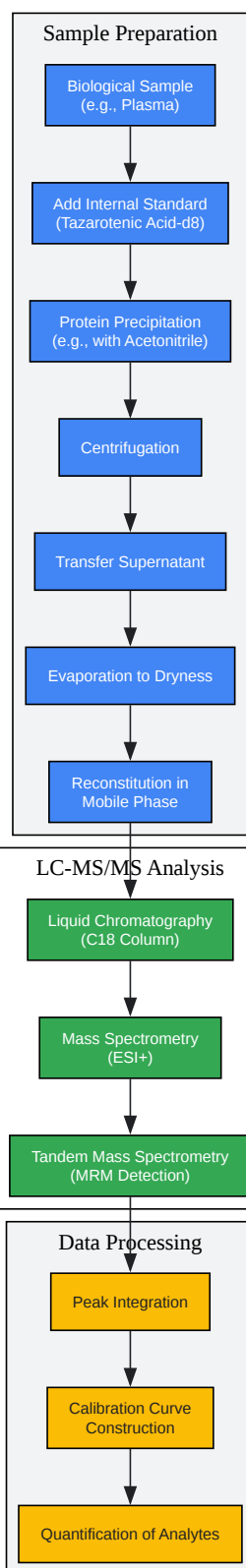
Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare individual stock solutions of tazarotene, tazarotenic acid, and **Tazarotenic Acid-d8** in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
 - Prepare a series of working standard solutions by serially diluting the stock solutions to create calibration curves. The concentration range should encompass the expected analyte concentrations in the samples.^[5]
 - Prepare a working solution of the internal standard (**Tazarotenic Acid-d8**) at a fixed concentration.
- Sample Preparation (Protein Precipitation):
 - To 100 µL of the biological sample (e.g., plasma), add a known volume of the internal standard working solution.
 - Add 300 µL of cold acetonitrile to precipitate proteins.
 - Vortex the mixture for 1 minute.

- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical.
 - Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate.
 - Injection Volume: 5-10 μ L.
 - Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in positive mode is often used.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The specific precursor-to-product ion transitions for tazarotene, tazarotenic acid, and **Tazarotenic Acid-d8** need to be optimized on the specific instrument.

Data Analysis:

- Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
- Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Experimental Workflow for Bioanalysis

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- To cite this document: BenchChem. [In-Depth Technical Guide to Tazarotenic Acid-d8: Commercial Availability, and Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15558130#commercial-availability-and-suppliers-of-tazarotenic-acid-d8>]

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